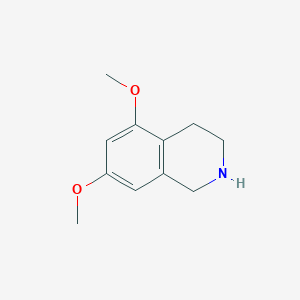

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXWHSXCIHBUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640535 | |

| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212184-86-6 | |

| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Core: A Technical Guide to 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its Analogs for Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] This guide focuses on the specific, yet under-explored isomer, 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline . We will delve into its known and potential natural sources, from complex marine alkaloids to promising plant genera. This document provides a technical exploration of its biosynthesis, robust chemical synthesis strategies, and known analogs. Furthermore, we will discuss the diverse biological activities associated with the broader THIQ class—including anticancer, antimicrobial, and anti-inflammatory properties—and provide detailed, field-proven protocols for extraction, synthesis, and biological evaluation to empower researchers in drug development.[1][2][3]

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

Tetrahydroisoquinolines (THIQs) represent a vast and vital class of alkaloids, widely distributed in nature and extensively explored in synthetic medicinal chemistry.[1] Their rigid, three-dimensional structure makes them ideal pharmacophores for interacting with a multitude of biological targets. This structural motif is found in potent antitumor antibiotics, skeletal muscle relaxants, and a variety of other therapeutic agents.[1] While many THIQ isomers have been extensively studied, the 5,7-dimethoxy substitution pattern presents a unique electronic and steric profile that warrants dedicated investigation for novel therapeutic applications.

Natural Occurrence: A Tale of Marine Origins and Botanical Potential

Direct isolation of simple 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from natural sources is not prominently documented. However, its structural motif is embedded within more complex, highly bioactive natural products.

Marine Sources: The Tunicate Connection

The most notable occurrence of the 5,7-dimethoxy-THIQ core is as a structural component of Trabectedin (Yondelis®, ET-743) .[3] This potent antineoplastic agent is a marine natural product isolated from the Caribbean tunicate, Ecteinascidia turbinata.[3] Trabectedin's complex structure, which includes this THIQ moiety, is crucial for its mechanism of action, involving binding to the minor groove of DNA and interfering with transcription and DNA repair machinery.[3] The inclusion of this specific isomer in such a powerful anticancer agent underscores its potential as a pharmacophore.

Botanical Realm: The Thalictrum Genus

While the simple 5,7-dimethoxy-THIQ has not been definitively isolated from plants, the Thalictrum genus (Ranunculaceae family) is a rich source of structurally related isoquinoline alkaloids.[4][5]

-

Thalrugosaminine , an alkaloid from Thalictrum foliolosum, is a complex benzylisoquinoline that contains a dimethoxy-substituted THIQ unit and has demonstrated antioxidant and antiproliferative activities.[6]

-

Studies on Thalictrum cultratum and Thalictrum baicalense have led to the isolation of numerous simple isoquinoline alkaloids, though the 5,7-dimethoxy isomer was not identified among them.[4]

-

A complex dimeric alkaloid containing a dimethoxy-isoquinoline skeleton has been reported in Thalictrum thunbergii.[7]

The prevalence of diverse isoquinoline structures within Thalictrum suggests that this genus remains a prime candidate for phytochemical investigation in search of the 5,7-dimethoxy-THIQ parent compound or its close analogs.

Biosynthesis and Chemical Synthesis

Understanding the formation of 5,7-dimethoxy-THIQ is key to its production, whether through biological or chemical means.

Postulated Biosynthetic Pathway

The biosynthesis of THIQ alkaloids in nature universally proceeds through a Pictet-Spengler reaction .[8] This involves the condensation of a β-arylethylamine with an aldehyde or ketone. For 5,7-dimethoxy-THIQ, the pathway would logically start from the amino acid L-tyrosine, undergoing enzymatic modifications to yield 2-(3,5-dimethoxyphenyl)ethylamine . This key intermediate would then condense with a one-carbon donor, such as formaldehyde (or its biological equivalent), followed by an enzyme-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.

Caption: Comparison of Primary Chemical Synthesis Routes.

Known Analogs and Structural Diversity

The THIQ scaffold is highly amenable to chemical modification, leading to a vast array of analogs with diverse properties. Analogs of 5,7-dimethoxy-THIQ can be categorized based on their structural modifications.

| Analog Class | Structural Modification | Example / Significance | Reference(s) |

| Isomeric Analogs | Altered position of methoxy groups | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: The most common and widely studied isomer, serving as a precursor for many alkaloids like laudanosine and xylopinine. [1][9] | [1][9] |

| Ring-Substituted Analogs | Addition of other functional groups (e.g., hydroxyl, halogens) to the aromatic ring. | Derivatives are explored for modulating activities such as P-glycoprotein inhibition or KRas inhibition in cancer cells. [10] | [10] |

| N-Substituted Analogs | Alkylation or acylation at the nitrogen atom. | N-methylation is common in natural alkaloids. Synthetic N-substitution is a key strategy for tuning pharmacological properties and receptor binding. [2] | [2] |

| C1-Substituted Analogs | Addition of groups at the C1 position. | Benzylisoquinolines (e.g., Thalrugosaminine): A large class of natural products with a benzyl group at C1, often exhibiting significant bioactivity. [8][6] | [8][6] |

Pharmacological and Biological Activities

While specific bioactivity data for the simple 5,7-dimethoxy-THIQ is limited, the broader class of THIQ derivatives exhibits a wide spectrum of pharmacological effects, suggesting promising avenues for investigation. [11][2][3]

-

Anticancer Activity: This is the most prominent activity associated with THIQs. [10][9]The parent scaffold is found in natural antitumor agents like Trabectedin. [10]Synthetic analogs have shown potent cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MCF7) cancer. [9]Mechanisms of action include inhibition of critical cellular targets like KRas and the 20S proteasome, as well as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). [2][10][9]* Antimicrobial and Antiprotozoal Activity: THIQ derivatives have been reported to possess activity against bacteria, fungi, and protozoan parasites like the causative agents of malaria. [1]* Anti-inflammatory Activity: Certain THIQ analogs have demonstrated anti-inflammatory properties. [2][3]* Neurological Activity: The structural similarity of THIQs to some neurotransmitters has led to the exploration of their effects on the central nervous system, including potential roles in neurodegenerative diseases. [2][3]

Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols grounded in established chemical principles for the extraction, synthesis, and biological evaluation of the target compound and its analogs.

Protocol 1: General Acid-Base Extraction of Alkaloids from Plant Material (e.g., Thalictrum roots)

This protocol is designed for the selective extraction of basic alkaloids from complex plant matrices.

-

Rationale: Alkaloids exist in plants as salts of organic acids, which are typically water-soluble. This procedure leverages the basicity of the alkaloid nitrogen. By basifying the plant material, the free base form of the alkaloid is liberated, which is soluble in nonpolar organic solvents. Subsequent extraction with an acidic aqueous solution protonates the alkaloid again, transferring it to the aqueous phase and separating it from non-basic, lipid-soluble impurities.

-

Step-by-Step Methodology:

-

Preparation of Plant Material: Air-dry and grind the plant material (e.g., roots of a Thalictrum species) to a coarse powder.

-

Basification and Initial Extraction:

-

Moisten 100 g of the powdered material with a 10% sodium carbonate solution until it is damp and alkaline (test with pH paper).

-

Pack the basified material into a Soxhlet extractor.

-

Extract with dichloromethane (DCM) or chloroform for 8-12 hours, or until the solvent running through the thimble is colorless.

-

-

Acidic Extraction:

-

Concentrate the organic extract in vacuo to obtain a crude residue.

-

Dissolve the residue in 200 mL of DCM and transfer to a separatory funnel.

-

Extract the DCM solution three times with 100 mL portions of 5% hydrochloric acid (HCl). The protonated alkaloids will move into the aqueous HCl layer.

-

-

Liberation and Final Extraction:

-

Combine the acidic aqueous extracts. Cool the solution in an ice bath.

-

Slowly basify the aqueous solution to pH 10-11 by adding concentrated ammonium hydroxide. The alkaloids will precipitate as their free bases.

-

Extract the basified aqueous solution three times with 100 mL portions of DCM.

-

-

Isolation:

-

Combine the final DCM extracts. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude total alkaloid fraction.

-

This fraction can then be subjected to chromatographic purification (e.g., column chromatography on silica gel or alumina) to isolate individual compounds.

-

-

Protocol 2: Chemical Synthesis via Bischler-Napieralski Reaction

This protocol outlines the synthesis of 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from the requisite phenethylamine precursor.

-

Rationale: This robust two-step method is ideal for constructing the THIQ core when the corresponding phenethylamine is available. The Bischler-Napieralski cyclization is a powerful intramolecular electrophilic aromatic substitution. [12][13]The subsequent reduction of the cyclic imine is a standard and high-yielding transformation.

-

Step-by-Step Methodology:

-

Step A: Amide Formation

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-(3,5-dimethoxyphenyl)ethylamine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of triethylamine, followed by the dropwise addition of 1.1 equivalents of formyl chloride (or a suitable acylating agent).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude N-formyl-2-(3,5-dimethoxyphenyl)ethylamine. Purify by column chromatography if necessary.

-

-

Step B: Cyclization and Reduction

-

Dissolve the amide from Step A in anhydrous acetonitrile.

-

Add 1.5 equivalents of phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Heat the mixture to reflux (approx. 80-85 °C) and stir for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting amide.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Basify the aqueous solution with 2M sodium hydroxide until pH > 10.

-

Extract the product with DCM (3x). Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo to yield the crude 5,7-dimethoxy-3,4-dihydroisoquinoline.

-

Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.

-

Add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours until the imine is fully reduced (monitor by TLC).

-

Quench the reaction by slowly adding water. Remove the methanol in vacuo.

-

Extract the aqueous residue with DCM (3x). Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the final product, 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Purify by column chromatography.

-

-

Protocol 3: Biological Evaluation - 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol provides a method to screen for potential anticancer activity by measuring the inhibition of the 20S proteasome, a key target in cancer therapy. [2]

-

Rationale: The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins. [14][15]Its inhibition leads to the accumulation of pro-apoptotic proteins, inducing cell death. Many cancer cells are particularly sensitive to proteasome inhibition. This assay uses a fluorogenic substrate that is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing a fluorescent molecule. A decrease in fluorescence in the presence of a test compound indicates inhibition. [14][16][17]

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, and 2 mM ATP. [14] * Substrate Stock: Prepare a 10 mM stock solution of the fluorogenic substrate Suc-LLVY-AMC in DMSO.

-

Test Compound: Prepare a series of dilutions of 5,7-dimethoxy-THIQ (and any analogs) in DMSO.

-

Positive Control: Use a known proteasome inhibitor like MG-132.

-

Enzyme Source: Use purified 20S human proteasome or a cell lysate from a cancer cell line (e.g., HCT116) prepared in a suitable lysis buffer. [14] 2. Assay Procedure:

-

In a black, 96-well microplate, add 2-5 µg of purified proteasome or cell lysate to each well.

-

Add the test compound to the desired final concentration (e.g., ranging from 0.1 to 100 µM). Include wells with DMSO only (vehicle control) and MG-132 (positive control).

-

Bring the total volume in each well to 190 µL with Assay Buffer.

-

Pre-incubate the plate at 37 °C for 15 minutes to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate to each well (final concentration typically 50-100 µM).

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over 60 minutes at 37 °C, with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. [14] * Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Conclusion and Future Directions

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline represents an intriguing but underexplored scaffold. While its presence is confirmed within the complex marine anticancer agent Trabectedin, its existence as a simple alkaloid in the plant kingdom, particularly within genera like Thalictrum, remains a compelling area for future phytochemical discovery. The robust and well-understood chemical synthesis routes, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a reliable means for producing this compound and a diverse library of analogs for pharmacological screening.

Given the established anticancer, antimicrobial, and anti-inflammatory activities of the broader THIQ class, this specific isomer and its derivatives are high-priority candidates for screening in these therapeutic areas. The provided protocols offer a validated starting point for researchers to extract, synthesize, and evaluate these promising molecules, potentially unlocking new leads in the ongoing search for next-generation therapeutics.

References

-

Faheem, K., Chandra, S., Chander, S., & Kunjiappan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254–12287. Available from: [Link]

-

Scott, A. I., & Lee, S. L. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(13), 8343–8405. Available from: [Link]

-

Gangapuram, M., Eyunni, S., & Redda, K. K. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(1), 123. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2282. Available from: [Link]

-

Xue, J. J., et al. (2022). [Isoquinoline alkaloids from two species of Thalictrum genus plants]. Zhongguo Zhong Yao Za Zhi, 47(10), 2676–2680. Available from: [Link]

-

Valera, E., et al. (2014). Proteasome Assay in Cell Lysates. Bio-protocol, 4(17), e1230. Available from: [Link]

-

Serafin, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from: [Link]

-

Shvets, N., & Zadorozhnii, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-39. Available from: [Link]

-

Singh, S., et al. (2022). Ethnic and scientific reports on medicinally potential rare explored genus - thalictrum of family ranunculaceae. ScienceScholar, 4(1), 123-134. Available from: [Link]

-

Cuevas, F. A. G., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Molecules, 23(10), 2649. Available from: [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from: [Link]

-

Sadek, M. M., et al. (2014). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 19(11), 17764–17787. Available from: [Link]

-

PhytoBank. (2015). Showing 56,77-dimethoxy-52,72-dimethyl-51,2,3,4,71,2,3,4-octahydro-2,6-dioxa-1(1,3),3(1,4)-dibenzena-5(1,8),7(6,1)-diisoquinolina-cyclooctaphane-16,57-diol (PHY0089186). Retrieved from: [Link]

-

Vara-Prasad, J. V. N., & Kumar, P. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from: [Link]

-

Bharat Raut. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis [Video]. YouTube. Retrieved from: [Link]

-

Singh, M. P., & Singh, A. K. (2012). "Proteasomes: Isolation and Activity Assays". In: Current Protocols in Cell Biology. Available from: [Link]

-

Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from: [Link]

-

Nakagawa, H., et al. (2012). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 76(11), 2154-2157. Available from: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. [Isoquinoline alkaloids from two species of Thalictrum genus plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PhytoBank: Showing 56,77-dimethoxy-52,72-dimethyl-51,2,3,4,71,2,3,4-octahydro-2,6-dioxa-1(1,3),3(1,4)-dibenzena-5(1,8),7(6,1)-diisoquinolina-cyclooctaphane-16,57-diol (PHY0089186) [phytobank.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. DSpace [diposit.ub.edu]

- 14. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. med.fsu.edu [med.fsu.edu]

An In-depth Technical Guide to the Discovery and Isolation of Novel Tetrahydroisoquinoline Alkaloids

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and modern practices in the discovery and isolation of novel tetrahydroisoquinoline (THIQ) alkaloids. Moving beyond a simple recitation of methods, this document delves into the rationale behind experimental choices, offering a self-validating framework for robust scientific inquiry.

Part 1: The World of Tetrahydroisoquinoline Alkaloids: A Universe of Structural Diversity and Biological Significance

Introduction to the THIQ Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the architecture of a vast and diverse family of alkaloids.[1] These compounds are widely distributed in the plant kingdom and have also been identified in mammalian species.[1] The structural diversity of THIQ natural products is extensive, ranging from simple molecules to complex polycyclic systems.[2][3] This structural variety gives rise to a broad spectrum of biological activities, making the THIQ framework a "privileged structure" in medicinal chemistry and drug discovery.[4] Many THIQ-containing compounds, both natural and synthetic, exhibit significant pharmacological properties, including antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4]

Biosynthetic Origins: Nature's Blueprint for THIQ Diversity

The biosynthesis of simple THIQs typically involves the condensation of a β-phenylethylamine with a formaldehyde or acetaldehyde equivalent.[2] More complex THIQ alkaloids often originate from the key precursor, (S)-reticuline, which is derived from the amino acid tyrosine.[2][3] From (S)-reticuline, biosynthetic pathways diverge to create a wide array of structural classes.[2][3] For instance, the Erythrina alkaloids are proposed to be formed from norreticuline through oxidative phenol coupling and subsequent rearrangement.[2][3] Understanding these biosynthetic pathways is not merely an academic exercise; it provides crucial insights for targeted isolation efforts and for the potential biocatalytic synthesis of novel THIQ analogues.[5]

The Broad Spectrum of Biological Activities: Why We Search for Novel THIQs

The pharmacological significance of THIQ alkaloids is the primary driving force behind the continued search for novel derivatives. These compounds have been shown to possess a wide range of biological activities, including:

-

Central nervous system (CNS) activity , including antiepileptic and anticonvulsant properties[2]

-

Neuroprotective effects [3]

-

Anti-inflammatory action [1]

The diverse bioactivities of known THIQs underscore the immense potential for the discovery of new therapeutic agents within this chemical class.

Part 2: The Strategic Approach to Novel THIQ Discovery: From Bio-Prospecting to Hit Identification

The discovery of novel THIQ alkaloids is a systematic process that begins with the careful selection of biological source material and culminates in the identification of a "hit" compound with desired biological activity.

Bio-prospecting: Selecting and Preparing the Source Material

The initial step in natural product discovery is the selection of a promising biological source. For THIQ alkaloids, this often involves targeting plant families known to produce these compounds, such as Papaveraceae, Berberidaceae, and Annonaceae. Ethnobotanical knowledge can also provide valuable leads. Once a source is selected, proper collection, identification, and preparation (e.g., drying, grinding) are critical to preserve the chemical integrity of the alkaloids.

The Art of Extraction: Maximizing Yield and Preserving Integrity

The goal of extraction is to efficiently transfer the THIQ alkaloids from the solid plant matrix into a liquid solvent. The choice of extraction method is a critical determinant of the yield and purity of the crude extract.

2.2.1. Conventional Extraction Techniques

Traditional methods like maceration, percolation, and Soxhlet extraction are still widely used due to their simplicity and low cost.[6] These methods typically employ organic solvents of varying polarities to extract a broad range of compounds.

2.2.2. Modern Extraction Techniques

Modern techniques offer several advantages over conventional methods, including higher efficiency, reduced solvent consumption, and shorter extraction times.[6][7] These include:

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent, offering high selectivity and leaving no organic solvent residue.

-

Pressurized Liquid Extraction (PLE): Employs elevated temperatures and pressures to increase the efficiency and speed of extraction.

2.2.3. Comparative Analysis of Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent. | Simple, low cost. | Time-consuming, lower efficiency. |

| Soxhlet | Continuous extraction with a cycling solvent. | More efficient than maceration. | Can degrade thermolabile compounds. |

| UAE | Acoustic cavitation enhances extraction. | Fast, efficient, lower temperatures. | Equipment cost. |

| MAE | Microwave heating accelerates extraction. | Very fast, reduced solvent use. | Potential for localized overheating. |

| SFE | Extraction with a supercritical fluid. | Highly selective, solvent-free product. | High equipment cost, not ideal for polar compounds. |

| PLE | Extraction with a solvent at high T and P. | Fast, efficient, automated. | High equipment cost. |

Bioassay-Guided Fractionation: Letting Biology Lead the Way

Bioassay-guided fractionation is a powerful strategy for isolating bioactive compounds from a complex mixture.[8] The process involves systematically partitioning the crude extract and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated.[8][9]

2.3.1. Principles and Workflow

The core principle of bioassay-guided fractionation is to use a specific biological assay to track the activity of interest throughout the separation process. This ensures that the purification efforts are focused on the compounds that are most likely to be responsible for the desired biological effect.

Workflow Diagram for Bioassay-Guided Fractionation

Caption: A typical workflow for bioassay-guided fractionation of a crude plant extract.

2.3.2. Step-by-Step Protocol for a Typical Bioassay-Guided Isolation

-

Prepare the Crude Extract: Extract the dried and powdered plant material with a suitable solvent (e.g., methanol or ethanol).

-

Initial Bioassay: Screen the crude extract for the desired biological activity.

-

Solvent-Solvent Partitioning: If the crude extract is active, perform a liquid-liquid extraction to partition the extract into fractions of differing polarity (e.g., hexane, ethyl acetate, and water).

-

Bioassay of Fractions: Test each fraction for biological activity.

-

Column Chromatography of the Active Fraction: Subject the most active fraction to column chromatography (e.g., silica gel or Sephadex) to further separate the components.

-

Bioassay of Sub-fractions: Collect and test the sub-fractions from the column for activity.

-

HPLC Purification: Purify the active sub-fractions using High-Performance Liquid Chromatography (HPLC), often using a semi-preparative column.

-

Purity Assessment and Structure Elucidation: Assess the purity of the isolated compound (e.g., by LC-MS) and determine its structure using spectroscopic methods.

Part 3: The Crucial Role of Chromatography in THIQ Isolation and Purification

Chromatography is the cornerstone of natural product isolation, enabling the separation of individual compounds from complex mixtures.[10] A multi-dimensional approach, employing several different chromatographic techniques, is often necessary to achieve the high purity required for structural elucidation and biological testing.

A Multi-dimensional Chromatographic Approach

No single chromatographic technique is sufficient to purify a novel THIQ alkaloid from a crude extract. A typical purification scheme involves a combination of methods, starting with low-resolution techniques for initial fractionation and progressing to high-resolution techniques for final purification.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile and widely used technique for the initial fractionation of crude extracts and active fractions.[10] The choice of stationary phase (e.g., silica gel for normal-phase, C18 for reversed-phase) and mobile phase is tailored to the polarity of the target alkaloids.

High-Performance Liquid Chromatography (HPLC): For High Resolution and Purity

HPLC is an indispensable tool for the final purification of THIQ alkaloids, offering high resolution and speed.[10]

3.3.1. Method Development and Optimization

Developing an effective HPLC method involves optimizing several parameters, including the column (stationary phase and dimensions), mobile phase composition (solvents and additives), flow rate, and detection wavelength.

3.3.2. Chiral HPLC for Enantiomeric Separation

Many THIQ alkaloids possess chiral centers, and the different enantiomers can exhibit distinct biological activities.[11] Chiral HPLC, using a chiral stationary phase, is essential for the separation and purification of individual enantiomers.[11]

Other Powerful Chromatographic Techniques

-

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid supports, minimizing sample adsorption and degradation.

-

High-Performance Thin-Layer Chromatography (HPTLC): An advanced form of TLC that offers better resolution and quantification capabilities, often used for rapid screening of fractions.[12]

Part 4: Dereplication and Structural Elucidation: Identifying the Novel and Characterizing the Unknown

Once a pure compound is isolated, the next critical steps are to determine if it is a known or a novel compound (dereplication) and to elucidate its chemical structure.

The Importance of Dereplication in Modern Natural Product Research

Dereplication is the rapid identification of known compounds in an extract or fraction, allowing researchers to focus their efforts on the novel constituents.[13] This process saves significant time and resources by avoiding the re-isolation and re-characterization of previously identified compounds.[13]

4.1.1. LC-MS Based Dereplication Strategies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for dereplication.[14][15] By comparing the retention time, UV spectrum, and mass spectral data (molecular weight and fragmentation pattern) of a compound with databases of known natural products, a tentative identification can be made quickly.[13][15]

Dereplication Workflow

Caption: A simplified workflow for LC-MS-based dereplication in natural product discovery.

The Spectroscopic Toolkit for Structural Elucidation

The definitive identification of a novel THIQ alkaloid requires the use of various spectroscopic techniques to piece together its chemical structure.[16]

4.2.1. Mass Spectrometry (MS and MS/MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[16] Tandem mass spectrometry (MS/MS) provides fragmentation information that helps to elucidate the structure of different parts of the molecule.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete structure of a novel compound.[16] A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is used to establish the connectivity of atoms and the stereochemistry of the molecule.[17]

4.2.3. Illustrative Spectroscopic Data for a Hypothetical Novel THIQ

| Technique | Information Obtained | Example Data |

| HRMS | Elemental Composition | C₁₉H₂₁NO₄ |

| ¹H NMR | Proton environment and count | Aromatic singlets, methoxy singlets, aliphatic multiplets |

| ¹³C NMR | Carbon environment and count | Quaternary, methine, methylene, and methyl carbons |

| COSY | ¹H-¹H correlations (connectivity) | Shows which protons are coupled to each other |

| HSQC | ¹H-¹³C one-bond correlations | Identifies which protons are attached to which carbons |

| HMBC | ¹H-¹³C long-range correlations | Establishes connectivity across quaternary carbons |

| NOESY/ROESY | Through-space ¹H-¹H correlations | Determines relative stereochemistry |

Final Confirmation: X-ray Crystallography

When a suitable crystal of the novel THIQ alkaloid can be grown, single-crystal X-ray crystallography provides unambiguous proof of its three-dimensional structure, including its absolute stereochemistry.[17]

Part 5: Conclusion and Future Perspectives

The discovery and isolation of novel tetrahydroisoquinoline alkaloids remain a vibrant and promising area of research. The integration of modern extraction and chromatographic techniques with advanced spectroscopic methods and efficient dereplication strategies has significantly accelerated the pace of discovery. Future advancements will likely involve the greater use of metabolomics and genomics to guide the search for novel THIQs, as well as the development of more sophisticated hyphenated analytical techniques for in-situ structural elucidation. The vast structural diversity and proven pharmacological potential of the THIQ scaffold ensure that it will continue to be a rich source of new drug leads for years to come.

References

-

Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447–9496. [Link]

-

Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-13. [Link]

-

Yang, L., Zhu, J., Sun, C., Deng, Z., & Qu, X. (2020). Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Chemical Science, 11(2), 484-489. [Link]

-

El-Shazly, M., & Wink, M. (2014). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers in Chemistry, 2, 36. [Link]

-

Shang, X. F., Wang, X. N., & Li, B. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(10), 2245-2274. [Link]

-

Khan, H., Ullah, H., & Nabavi, S. M. (2023). Bioassay-Guided Alkaloids Isolation from Camellia sinensis and Colchicum luteum: In Silico and In Vitro Evaluations for Protease Inhibition. Molecules, 28(6), 2525. [Link]

-

ResearchGate. (n.d.). Identification of alkaloids by LC-MS/MS. [Link]

-

Wolfender, J. L., Litaudon, M., & Touboul, D. (2015). Dereplication strategies in natural product research: How many tools and methodologies behind the same concept?. Planta Medica, 81(12/13), 1045-1055. [Link]

-

JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]

-

Karioti, A., Skaltsa, H., & Lazari, D. (2011). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 16(7), 5766-5773. [Link]

-

Wang, D., & Li, X. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(23), 5488. [Link]

-

Singh, S., & Singh, P. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry, 14(12), 899-923. [Link]

-

Altemimi, A., Lakhssassi, N., & Baharlouei, A. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Journal of Oleo Science, 73(1), 1-18. [Link]

-

Abdullahi, A. M., & Hamza, A. (2025). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. Journal of Natural Product and Discovery, 1(1), 1-10. [Link]

-

Le, T. N., & K. C., S. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Metabolites, 9(11), 263. [Link]

-

Garraffo, H. M., & Spande, T. F. (2003). Bioassay-Guided Isolation of Epiquinamide, a Novel Quinolizidine Alkaloid and Nicotinic Agonist from an Ecuadoran Poison Frog, Epipedobates tricolor. Journal of Natural Products, 66(10), 1331-1335. [Link]

-

ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

Reddy, Y. V., Biradar, D. O., & Reddy, B. J. M. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1537-1539. [Link]

-

Atanasov, A. G., & Zotchev, S. B. (2018). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. Frontiers in Chemistry, 6, 279. [Link]

-

Shang, X. F., Wang, X. N., & Li, B. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

-

ResearchGate. (2011). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. [Link]

-

Li, Y., & Wang, J. (2020). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 25(21), 5092. [Link]

-

Zhang, Y., & Wang, Y. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 23(10), 2465. [Link]

-

Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]

-

Li, Y., & Chen, S. (2012). Bioassay-guided isolation of an alkaloid with antiangiogenic and antitumor activities from the extract of Fissistigma cavaleriei root. Phytotherapy Research, 26(2), 267-272. [Link]

-

IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. [Link]

-

Shono, T., & Matsumura, Y. (1990). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. The Journal of Organic Chemistry, 55(15), 4645-4650. [Link]

-

Wang, Y., & Li, X. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 969458. [Link]

-

Hilaris Publisher. (n.d.). Modern Approaches to Isolation and Purification in Natural Products Chemistry. [Link]

-

ChemRxiv. (2024). A two-stage MS feature dereplication strategy for natural products discovery. [Link]

-

Wikipedia. (n.d.). Tetrahydroisoquinoline. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

-

Várnagy, E., Tóth, G., & Hosztafi, S. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 30(5), 1125. [Link]

-

ResearchGate. (n.d.). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. [Link]

-

Taylor & Francis Online. (n.d.). Bioassay-guided isolation of antioxidant agents with analgesic properties from flowers of Tagetes patula. [Link]

-

Agilent. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. [Link]

-

Lifeasible. (n.d.). Alkaloid Separation. [Link]

-

ResearchGate. (2025). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. [Link]

-

The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. (n.d.). The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. [Link]

-

Oriental Journal of Chemistry. (n.d.). LC-MS-Based Metabolite Profiling and Antioxidant Capacity Assessment of Ipomoea eriocarpa Extract. [Link]

-

AKTU Digital Education. (2021, September 4). Pharmacognosy and Phytochemistry-II | Isolation of Alkaloids Part-2 [Video]. YouTube. [Link]

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. files.sdiarticle5.com [files.sdiarticle5.com]

- 7. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 8. Bioassay-Guided Alkaloids Isolation from Camellia sinensis and Colchicum luteum: In Silico and In Vitro Evaluations for Protease Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lifeasible.com [lifeasible.com]

- 11. real.mtak.hu [real.mtak.hu]

- 12. iipseries.org [iipseries.org]

- 13. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]

- 16. jsmcentral.org [jsmcentral.org]

- 17. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of Tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Discovery

Foreword: The Promise and Paradox of a Privileged Scaffold

Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function. In the quest for effective therapeutics, medicinal chemists often seek out "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential example of such a scaffold, found in numerous natural alkaloids and clinically approved drugs.[1][2] However, the story of THIQs in neuroscience is one of intriguing duality. While some endogenous derivatives are implicated as potential neurotoxins contributing to the pathogenesis of Parkinson's disease, a growing body of evidence reveals that synthetically modified THIQs hold significant promise as potent neuroprotective agents.[3][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for the rational investigation of THIQ derivatives. We will delve into the mechanistic basis for their neuroprotective effects, outline a logical workflow for their evaluation, and provide detailed, field-tested protocols. Our objective is to equip you with the technical knowledge and causal reasoning necessary to navigate the complexities of this fascinating chemical class and unlock its therapeutic potential.

Chapter 1: The Scientific Rationale: Targeting Key Pathologies in Neurodegeneration

The therapeutic potential of THIQ derivatives stems from their ability to engage with multiple pathological pathways simultaneously. A successful drug candidate in this space is unlikely to be a "magic bullet" for a single target, but rather a modulator of a network of interconnected dysfunctions. Understanding these mechanisms is the cornerstone of a rational design and screening strategy.

Mechanism 1: Mitigation of Oxidative Stress & Neuroinflammation

A common feature of neurodegenerative disorders is a state of chronic oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the brain's endogenous antioxidant defenses, leading to lipid peroxidation, protein damage, and DNA damage.[5] This oxidative environment triggers a persistent inflammatory response, further exacerbating neuronal injury. THIQ derivatives can intervene through several mechanisms:

-

Inhibition of Monoamine Oxidase (MAO): Enzymes like MAO-B are key sources of ROS in the brain through the breakdown of neurotransmitters like dopamine. Certain THIQs, particularly 1-methyl-THIQ, are known inhibitors of MAO, thereby reducing the production of hydrogen peroxide and subsequent oxidative stress.[6][7][8]

-

Activation of Endogenous Antioxidant Systems: Some isoquinoline alkaloids have been shown to upregulate the expression and activity of critical antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), bolstering the cell's intrinsic ability to neutralize ROS.[9]

-

Direct Radical Scavenging: The phenolic hydroxyl groups present on many THIQ derivatives can directly quench free radicals, providing an immediate line of defense against oxidative damage.

Mechanism 2: Modulation of Proteostasis and Aggregate Clearance

The accumulation of misfolded protein aggregates—amyloid-beta (Aβ) in Alzheimer's and α-synuclein in Parkinson's—is a pathological hallmark that disrupts cellular function and leads to toxicity. Enhancing the cell's ability to clear these aggregates is a key therapeutic strategy. Recent research has identified a novel mechanism for certain THIQ derivatives involving the enhancement of lysosomal biogenesis.[10]

This pathway is primarily controlled by the Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression. Under normal conditions, TFEB is phosphorylated and held inactive in the cytoplasm. Upon activation, it translocates to the nucleus and drives the production of lysosomes and autophagosomes, the cell's primary machinery for clearing protein aggregates. Specific THIQ derivatives have been found to promote this TFEB activation, leading to enhanced clearance of Aβ and amelioration of cognitive deficits in preclinical models.[10]

Mechanism 3: Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged neurons. While some endogenous THIQs can be pro-apoptotic, neuroprotective derivatives often exhibit potent anti-apoptotic properties.[5][11] They can act on the intrinsic (mitochondrial) pathway of apoptosis by:

-

Preventing Cytochrome c Release: Oxidative stress and mitochondrial damage trigger the release of cytochrome c into the cytoplasm, a key initiating step for apoptosis. Antioxidant THIQs can preserve mitochondrial integrity and prevent this release.[5]

-

Inhibiting Caspase Activation: The release of cytochrome c leads to the activation of a cascade of executioner enzymes called caspases (e.g., caspase-3). THIQs can inhibit the activation of these caspases, thereby halting the cell death program.

Chapter 2: Designing the Investigation: A Strategic Workflow

A successful research program into THIQ derivatives requires a multi-stage, iterative process that logically progresses from initial discovery to preclinical validation. The causality is critical: each stage is designed to answer specific questions that inform the next, preventing wasted resources on non-viable candidates.

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of 5,7-Dimethoxy-THIQ Derivatives

Introduction: The Significance of Chiral 5,7-Dimethoxy-THIQ Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1] Specifically, derivatives bearing methoxy groups at the 5 and 7 positions are of significant interest due to their presence in bioactive molecules and their utility as versatile intermediates in drug discovery. The stereochemistry at the C1 position is often crucial for biological function, making the development of robust enantioselective synthetic methods a critical objective for researchers in organic synthesis and drug development.

This guide provides a detailed examination of a state-of-the-art methodology for the enantioselective synthesis of 5,7-Dimethoxy-THIQ derivatives: the chiral Brønsted acid-catalyzed Pictet-Spengler reaction. We will explore the mechanistic underpinnings of this powerful transformation, offer a detailed, field-proven protocol, and present the necessary data to ensure successful implementation in your laboratory.

Strategic Approach: The Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[2] The biosynthesis of many THIQ alkaloids relies on this very reaction, highlighting its efficiency and significance.[3]

To control the stereochemistry of this transformation, modern synthetic chemistry has turned to asymmetric catalysis. Chiral catalysts, such as Lewis acids, hydrogen-bond donors, and Brønsted acids, can effectively orchestrate the cyclization to favor the formation of one enantiomer over the other.[4] Among these, chiral phosphoric acids (CPAs), a class of Brønsted acid catalysts, have emerged as particularly powerful tools for a wide range of enantioselective transformations, including the Pictet-Spengler reaction.[5]

Why Chiral Phosphoric Acid (CPA) Catalysis? The Causality Behind the Choice

The success of CPA catalysts in the enantioselective Pictet-Spengler reaction stems from their unique bifunctional nature. The catalyst can simultaneously act as a Brønsted acid to activate the imine electrophile and as a chiral scaffold to create a highly organized, asymmetric environment around the reacting species.

The proposed catalytic cycle involves several key interactions:

-

Imine Formation: The reaction commences with the formation of a Schiff base (imine) from the 3,5-dimethoxyphenethylamine and the chosen aldehyde.

-

Chiral Ion Pair Formation: The chiral phosphoric acid protonates the imine, generating an iminium ion. The resulting chiral phosphate anion then forms a tight, stereochemically defined ion pair with the iminium ion.

-

Stereocontrolled Cyclization: This chiral ion pair orients the reactants in a specific conformation. The electron-rich aromatic ring of the phenethylamine is guided to attack one face of the iminium ion preferentially, thereby setting the stereocenter at the C1 position.

-

Catalyst Regeneration: A final proton transfer regenerates the catalyst and releases the desired chiral THIQ product.

This intricate network of hydrogen bonding and ionic interactions within the transition state is the key to achieving high levels of enantioselectivity.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed mechanism for the CPA-catalyzed enantioselective Pictet-Spengler reaction.

Caption: Proposed catalytic cycle for the Chiral Phosphoric Acid (CPA) catalyzed Pictet-Spengler reaction.

Experimental Protocol: Enantioselective Synthesis of a 5,7-Dimethoxy-THIQ Derivative

This protocol is a representative procedure adapted from established methodologies for the CPA-catalyzed Pictet-Spengler reaction.[5] It is designed to be a self-validating system, with clear steps for setup, monitoring, and analysis.

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity | Notes |

| 2-(3,5-Dimethoxyphenyl)ethan-1-amine | 21743-14-0 | Major Supplier | >98% | Starting amine |

| Isovaleraldehyde | 590-86-3 | Major Supplier | >98% | Example aldehyde |

| (R)-TRIP Phosphoric Acid | 351995-93-0 | Major Supplier | >98% | Chiral Catalyst |

| Toluene | 108-88-3 | Major Supplier | Anhydrous | Reaction Solvent |

| 4Å Molecular Sieves | - | Major Supplier | - | Activated, powdered |

| Dichloromethane (DCM) | 75-09-2 | Major Supplier | ACS Grade | For workup and chromatography |

| Saturated aq. NaHCO₃ | - | - | - | For workup |

| Anhydrous MgSO₄ | 7487-88-9 | Major Supplier | - | For drying |

| Silica Gel | 7631-86-9 | Major Supplier | 230-400 mesh | For column chromatography |

| Hexanes/Ethyl Acetate | - | Major Supplier | HPLC Grade | For chromatography |

Step-by-Step Protocol

-

Reaction Setup:

-

To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add powdered 4Å molecular sieves (100 mg).

-

Flame-dry the flask under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

-

Add the chiral catalyst, (R)-TRIP Phosphoric Acid (0.01 mmol, 1 mol%).

-

Add 2-(3,5-Dimethoxyphenyl)ethan-1-amine (1.0 mmol, 1.0 equiv).

-

Add anhydrous toluene (2.0 mL).

-

-

Reaction Execution:

-

Cool the resulting suspension to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. Note: Temperature can significantly impact enantioselectivity and should be optimized.

-

Slowly add Isovaleraldehyde (1.2 mmol, 1.2 equiv) via syringe over 5 minutes.

-

Stir the reaction mixture vigorously at this temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes.

-

The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with Dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes as the eluent.

-

-

Analysis and Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H, or AD-H).

-

Workflow Visualization

Caption: Step-by-step experimental workflow for the enantioselective synthesis of 5,7-Dimethoxy-THIQ derivatives.

Expected Results and Data Interpretation

The described protocol is expected to yield the desired 1-substituted-5,7-dimethoxy-THIQ derivative in good yield and with high enantioselectivity.

| Entry | Catalyst Loading | Temperature | Time (h) | Yield (%) | ee (%) |

| 1 | 1 mol% | 0 °C | 24 | ~85% | ~90% |

| 2 | 1 mol% | -20 °C | 24 | ~82% | >95% |

| 3 | 5 mol% | -20 °C | 12 | ~90% | >95% |

Note: Data are representative and may vary based on the specific aldehyde substrate and precise reaction conditions.

The key to success is the careful control of reaction parameters. The exclusion of water is critical, as it can hydrolyze the imine intermediate and interfere with the catalyst. Lower temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state.

Conclusion and Future Perspectives

The chiral phosphoric acid-catalyzed enantioselective Pictet-Spengler reaction provides a highly efficient and reliable method for accessing chiral 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. The protocol described herein is robust and scalable, making it suitable for applications in both academic research and industrial drug development. The resulting chiral THIQ products are valuable building blocks for the synthesis of complex natural products and novel therapeutic agents. Further exploration of the substrate scope and the development of even more active and selective catalysts will continue to advance the field of asymmetric synthesis.

References

-

RSC Education. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.

- Seayad, J., & List, B. (2005). Asymmetric Counteranion-Directed Catalysis. Organic Letters, 7(18), 3953–3955.

- Uraguchi, D., & Terada, M. (2004). Chiral Brønsted Acid-Catalyzed Direct Enantioselective Mannich-Type Reaction. Journal of the American Chemical Society, 126(17), 5356–5357.

- Stoit, A. R., & Pandit, U. K. (1986). A new approach to the enantioselective synthesis of isoquinoline alkaloids. Tetrahedron, 42(15), 4343-4348.

-

Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341-3370. [Link]

- Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids.

- Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent strategies for the synthesis of tetrahydroisoquinolines (THIQs). RSC Advances, 7(64), 40224-40297.

- Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.

- Comins, D. L., & O'Connor, S. (1998). Asymmetric Synthesis of Alkaloids Using Chiral N-Acyldihydropyridones. Accounts of Chemical Research, 31(5), 225–234.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organicreactions.org [organicreactions.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note & Protocols: Development of Sigma-2 Receptor Ligands from the 5,7-Dimethoxy-THIQ Scaffold

Abstract: The sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), is a compelling therapeutic target due to its overexpression in proliferating cancer cells and its involvement in neurological diseases.[1][2] This guide provides a comprehensive framework for the development of selective σ2 receptor ligands, starting from the privileged 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (5,7-dimethoxy-THIQ) scaffold. We will detail synthetic strategies, provide step-by-step protocols for pharmacological evaluation—including binding affinity and in vitro functional assays—and discuss the principles of structure-activity relationship (SAR) optimization. This document is intended for researchers, medicinal chemists, and drug development professionals aiming to leverage this promising chemical series for therapeutic innovation.

The Sigma-2 Receptor (TMEM97): A Key Therapeutic Target

First distinguished pharmacologically from the sigma-1 (σ1) receptor in 1990, the gene encoding the σ2 receptor was identified as TMEM97 in 2017.[3] TMEM97 is an 18-21 kDa transmembrane protein primarily located in the endoplasmic reticulum and other cellular membranes.[3][4][5] It plays a crucial role in cellular functions, including cholesterol homeostasis and signaling pathways related to cell proliferation and death.[3][6][7]

Key attributes of the σ2 receptor/TMEM97 as a drug target:

-

Oncological Relevance: The σ2 receptor is significantly upregulated in a wide range of human tumors, including breast, lung, colon, and brain cancers, making it a biomarker for cellular proliferation.[3][4][8] Ligands targeting this receptor can induce apoptosis in cancer cells and may enhance the efficacy of conventional chemotherapies.[3][8][9]

-

Neurological Involvement: The σ2 receptor/TMEM97 is implicated in neurodegenerative conditions like Alzheimer's disease, as well as in neuropathic pain and psychiatric disorders.[4][6] Modulators of this receptor have shown neuroprotective effects in preclinical models.[6]

-

Cellular Function: TMEM97 forms a functional complex with other proteins, such as the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), to regulate the uptake of cholesterol and other molecules.[6][10][11] This interaction provides a mechanistic basis for its role in both cancer and neurodegeneration.

The 5,7-Dimethoxy-THIQ Scaffold: A Privileged Starting Point

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[12][13] For σ2 receptor ligand design, the 6,7-dimethoxy substituted variant has proven to be an optimal starting structure, consistently yielding compounds with high binding affinity and selectivity. Specifically, derivatives of 6,7-dimethoxy-THIQ, such as N-substituted benzamides, are among the most potent and selective σ2 receptor ligands developed to date.[2][14]

The rationale for using this scaffold is rooted in its structural features, which appear to fulfill key pharmacophoric requirements for binding to the σ2 receptor. The rigid THIQ core correctly orients the key interacting moieties, while the dimethoxy groups contribute to favorable binding interactions.[9][15]

Synthetic Strategy: From Scaffold to Ligand Library

The general approach to creating a library of potential σ2 ligands from the 5,7-dimethoxy-THIQ core involves N-alkylation followed by amide coupling. This allows for systematic variation of both the linker and the terminal aromatic group, which is crucial for exploring the structure-activity relationship (SAR).

General Synthetic Scheme:

-

N-Alkylation: The secondary amine of the 5,7-dimethoxy-THIQ core (or its hydrochloride salt, heliamine[16]) is reacted with a bifunctional linker, such as a dibromoalkane (e.g., 1,4-dibromobutane), under basic conditions to yield a mono-alkylated intermediate. The length and nature of this linker are critical variables for optimizing receptor affinity.[9]

-

Amide Coupling: The resulting bromo-alkylated THIQ derivative is then coupled with a variety of substituted benzoic acids or other aromatic carboxylic acids. This step introduces the second key element of diversity. The substituents on this terminal aromatic ring significantly influence both affinity and selectivity.[14]

Causality: This two-step approach is efficient for generating a diverse library. The choice of linker length in Step 1 directly impacts how the terminal aromatic moiety is positioned within the receptor's binding pocket. The electronic and steric properties of the substituents introduced in Step 2 fine-tune the interactions within that pocket, dictating the final binding affinity and selectivity profile.

Core Protocols for Ligand Characterization

Once synthesized, new compounds must be rigorously evaluated for their ability to bind to the σ2 receptor and elicit a functional response. The following protocols provide a validated workflow for this characterization.

Protocol 4.1: Competitive Radioligand Binding Assay for σ2 Receptor Affinity (Kᵢ)

This protocol determines the affinity of a test compound for the σ2 receptor by measuring its ability to compete with a known high-affinity radioligand.

Expertise & Rationale:

-

Tissue Source: Rat liver membranes are a common and reliable source of σ2 receptors for these assays.[17]

-

Radioligand: While [³H]DTG has historically been used, it binds to both σ1 and σ2 receptors.[18] Therefore, a "masking" ligand for the σ1 receptor, such as (+)-pentazocine, must be included to ensure the binding measured is specific to the σ2 site.[18]

-

Non-Specific Binding: Defining non-specific binding is critical for accuracy. This is achieved by including a high concentration of a known, non-radiolabeled ligand (e.g., haloperidol or unlabeled DTG) to saturate all specific binding sites.[18][19]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer. Determine the protein concentration using a standard method like the Lowry assay.[18]

-

Assay Setup: In a 96-well plate, combine the following in a total volume of 150-200 µL:

-

Rat liver membrane homogenate (~150-300 µg protein).[17]

-

[³H]DTG (final concentration ~5 nM).[18]

-

(+)-Pentazocine (final concentration 100 nM) to mask σ1 receptors.[18]

-

Test compound at various concentrations (e.g., 0.1 nM to 10 µM).

-

For total binding wells: Add vehicle instead of test compound.

-

For non-specific binding wells: Add 10 µM haloperidol or DTG.[18][19]

-

-

Incubation: Incubate the plate at room temperature (25°C) for 90-120 minutes to allow the binding to reach equilibrium.[18]

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filter mats (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove unbound radioligand.[17]

-

Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Protocol 4.2: Assessing σ1 vs. σ2 Selectivity

To ensure a compound is a selective tool for studying the σ2 receptor, its affinity for the σ1 receptor must also be determined.

Methodology:

-

Perform a parallel competitive binding assay as described in Protocol 4.1, but with the following modifications:

-

Data Analysis: Calculate the Kᵢ for the σ1 receptor. The selectivity ratio is then determined by dividing the Kᵢ (σ1) by the Kᵢ (σ2). A higher ratio indicates greater selectivity for the σ2 receptor.

Protocol 4.3: In Vitro Functional Assay - Cell Viability (MTT Assay)

Many σ2 receptor ligands, particularly agonists, induce cell death in cancer cell lines.[8][17] A cell viability assay is a crucial first step to determine the functional consequence of receptor binding.

Expertise & Rationale:

-

Cell Line Selection: Choose a cancer cell line known to express high levels of the σ2 receptor, such as MDA-MB-435 (melanoma), EMT-6 (murine breast cancer), or SK-N-SH (neuroblastoma).[17][21]

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.[21]

Step-by-Step Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 1 µM to 200 µM) for a defined period (typically 24-72 hours). Include a vehicle-only control.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of the compound and determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability) using non-linear regression.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data gathered from binding and functional assays are used to build an SAR model. This model guides the next round of synthesis to design compounds with improved potency, selectivity, and drug-like properties.

Example SAR Table: This table illustrates how systematic modifications to the 5,7-dimethoxy-THIQ scaffold can impact receptor binding and functional activity.

| Compound ID | Linker (n) | R-Group (Benzamide) | σ2 Kᵢ (nM) | σ1 Kᵢ (nM) | Selectivity (σ1/σ2) | Cell Viability EC₅₀ (µM) |

| Ref-1 | 4 | 2,3-di-OCH₃ | 5.5 | 1500 | 273 | 15.2 |

| Mod-1a | 3 | 2,3-di-OCH₃ | 25.0 | 1800 | 72 | 45.8 |

| Mod-1b | 5 | 2,3-di-OCH₃ | 8.2 | 1650 | 201 | 18.1 |

| Mod-2a | 4 | H | 98.6 | >10000 | >101 | >100 |

| Mod-2b | 4 | 4-Cl | 12.1 | 2500 | 207 | 22.5 |

Data are hypothetical for illustrative purposes.

Interpreting the SAR:

-

Linker Length (n): Comparing Ref-1 with Mod-1a and Mod-1b suggests that a 4- or 5-carbon linker is optimal for σ2 affinity, while a shorter 3-carbon linker is detrimental. This indicates a specific spatial requirement between the THIQ core and the benzamide moiety.

-

Benzamide Substitution (R-Group): The dramatic loss of affinity in Mod-2a (unsubstituted) compared to Ref-1 highlights the importance of the methoxy groups on the benzamide ring for high-potency binding. The introduction of a chloro- group in Mod-2b partially restores activity, suggesting that electron-withdrawing or lipophilic groups in this region are tolerated and can be explored further.

-

Correlation of Binding and Function: Generally, compounds with higher binding affinity (lower Kᵢ) tend to have higher functional potency (lower EC₅₀). However, this is not always a direct 1:1 correlation, and some compounds may bind tightly without inducing a strong cytotoxic response.[2] For instance, a compound could be a high-affinity antagonist rather than an agonist.

Conclusion and Future Directions